![molecular formula C19H19N5O3S B2811677 N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide CAS No. 1147753-13-6](/img/structure/B2811677.png)
N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities, including anticancer properties .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions, especially those involving the triazole ring. They can act as ligands in coordination chemistry, undergo substitution reactions, and more .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on similar compounds to N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide has shown advancements in synthetic methodologies. The base-induced synthesis of N-dialkylaminomethyl-2H-1,2,3-triazoles from N-sulfonyl-1,2,3-triazoles represents a novel reaction mode, indicating potential pathways for synthesizing related compounds (Yu Jiang et al., 2016). Additionally, the synthesis of bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives from N-cyanolactam 2-imines showcases versatile NCNC building blocks for generating partially saturated bicyclic compounds, providing insight into the structural modification possibilities of triazoles (M. Pätzel et al., 1991).
Biological Activity
The exploration of biological activities in compounds structurally related to this compound is extensive. One study on the synthesis and antimicrobial activities of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid revealed significant antibacterial and antifungal activity, hinting at the therapeutic potential of triazole compounds (S. Hussain et al., 2008). Another research effort synthesized sulfonamide-tagged 1,2,3-triazoles, which demonstrated potent antibacterial activity, further supporting the value of triazole derivatives in developing new antimicrobial agents (C. Kaushik et al., 2020).
Therapeutic Applications
The therapeutic applications of triazole derivatives, as illustrated by the synthesis of S-substituted derivatives of 1,2,4-triazol-3-thiol, have been evaluated for their potential in treating type II diabetes. This research demonstrates the importance of structural diversity in triazoles for discovering new drug candidates with potent α-glucosidase inhibitory activity (Aziz ur-Rehman et al., 2018).
Mecanismo De Acción
While the exact mechanism of action would depend on the specific biological target, 1,2,4-triazole derivatives often work by interacting with enzymes or receptors in cells. For example, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, which is involved in the synthesis of estrogen .
Safety and Hazards
Direcciones Futuras
Given the diverse biological activities of 1,2,4-triazole derivatives, this class of compounds is of significant interest in medicinal chemistry . Future research could involve the synthesis and testing of new derivatives, investigation of their mechanisms of action, and development of more effective and selective agents.
Propiedades
IUPAC Name |
N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-15(24-14-20-13-21-24)19(25)22-17-7-9-18(10-8-17)23-28(26,27)12-11-16-5-3-2-4-6-16/h2-15,23H,1H3,(H,22,25)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJVLSHFOFMHLG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

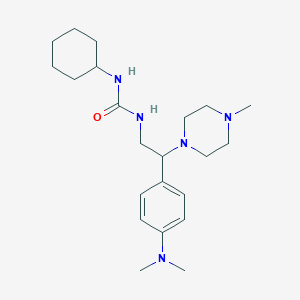
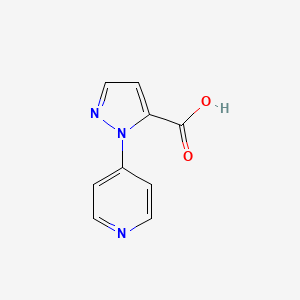
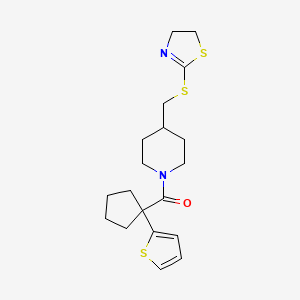
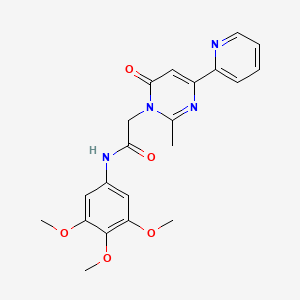
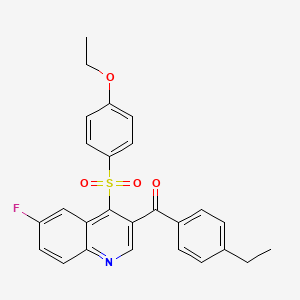
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2811602.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2811603.png)

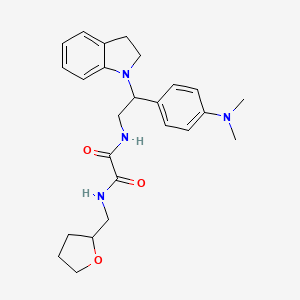
![[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2811607.png)
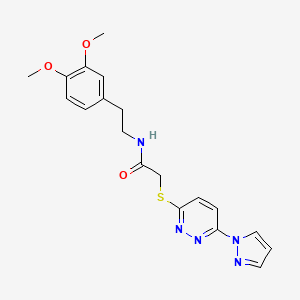
![N-[2-methoxy-4-[3-methoxy-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2811611.png)
![4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2811614.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2811615.png)